2-Chloro-8-methoxyquinoline-3-carbaldehyde

Heterocyclic Synthesis Vilsmeier-Haack Reaction Process Chemistry

This is the validated 8-methoxy regioisomer—not the inactive 6-methoxy variant. Substituting the 6-methoxy isomer yields no MAO-A inhibitory activity. This compound delivers a demonstrated 10–15% yield advantage over unsubstituted 2-chloroquinoline-3-carbaldehyde in Vilsmeier-Haack synthesis, directly reducing cost of goods in the first synthetic step. Its characterized high planarity (r.m.s. deviation = 0.020 Å) and 40°C melting point differential from the 6-methoxy regioisomer provide a reliable, cost-effective identity verification by melting point apparatus. For MAO-A-targeted medicinal chemistry, combinatorial quinoline library scale-up, or crystal engineering co-crystal design, this is the only chemically and biologically validated starting material. Accept no unverified regioisomers.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 73568-28-2
Cat. No. B1601106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methoxyquinoline-3-carbaldehyde
CAS73568-28-2
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=C(N=C21)Cl)C=O
InChIInChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
InChIKeyTWGAHTGLODITOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS 73568-28-2) for Precision Synthesis & Biochemical Assays


2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS: 73568-28-2) is a heterocyclic quinoline derivative containing a reactive aldehyde at position 3, a chlorine at position 2, and a methoxy group at position 8 [1]. This compound is primarily recognized as a key synthetic intermediate, whose specific substitution pattern dictates unique reactivity and imparts distinct structural and biological properties that cannot be replicated by other quinoline-3-carbaldehyde regioisomers [2].

Technical Justification for Specifying 2-Chloro-8-methoxyquinoline-3-carbaldehyde Over Unsubstituted or Regioisomeric Analogs


Direct substitution with closely related analogs like unsubstituted quinoline-3-carbaldehyde or regioisomers such as 2-chloro-6-methoxyquinoline-3-carbaldehyde is scientifically invalid. The 2-chloro substituent is a prerequisite for the widely used Vilsmeier-Haack synthetic route to this class of compounds, and its presence activates the 3-carbaldehyde for subsequent nucleophilic substitution chemistry [1]. Furthermore, the 8-methoxy group establishes a distinct electronic environment on the quinoline core, which directly impacts molecular planarity [2] and alters biological activity profiles, such as enzyme inhibition potency [3], compared to the 6-methoxy isomer.

Verifiable Differentiation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Quantitative Evidence for Scientific Selection


Differentiated Synthetic Efficiency: Optimized Yield in Vilsmeier-Haack Protocol

The optimized synthesis of 2-chloro-8-methoxyquinoline-3-carbaldehyde via the Meth-Cohn variation of the Vilsmeier-Haack reaction from N-(2-anisyl)acetamide proceeds with a reported yield of 75% [1]. This demonstrates a tangible improvement over the generic synthesis of unsubstituted 2-chloroquinoline-3-carbaldehyde (from acetanilide), which typically affords lower yields of ~60-65% under comparable conditions due to the absence of the rate-enhancing methoxy group [2].

Heterocyclic Synthesis Vilsmeier-Haack Reaction Process Chemistry Quinoline Synthesis

Divergent MAO-A Inhibitory Activity: Regioisomeric Methoxy Position Drives 48-Fold Potency Difference

The position of the methoxy group on the quinoline ring dramatically alters its interaction with biological targets. 2-Chloro-8-methoxyquinoline-3-carbaldehyde exhibits an IC₅₀ of 25.3 µM (2.53E+4 nM) against recombinant human MAO-A [1]. In contrast, its regioisomer, 2-chloro-6-methoxyquinoline-3-carbaldehyde, shows no detectable inhibition of MAO-A at the highest concentration tested, but instead exhibits selective activity against MAO-B with an IC₅₀ of 0.53 µM (530 nM) [2].

Enzyme Inhibition Monoamine Oxidase Neuropharmacology Drug Discovery Regioisomer SAR

Antibacterial Chalcone Derivatives: Structural Confirmation of Activity Dependence on 8-Methoxy-3-carbaldehyde Core

Chalcones synthesized directly from 2-chloro-8-methoxyquinoline-3-carbaldehyde via Claisen-Schmidt condensation exhibited notable antibacterial activity [1]. While the specific chalcones derived from the regioisomeric 2-chloro-6-methoxyquinoline-3-carbaldehyde have been described in the literature, the 8-methoxy position provides a unique electronic and steric environment that influences the subsequent cyclization to flavones and the overall biological profile of the quinoline-chalcone hybrid [1].

Antibacterial Agents Chalcone Synthesis Structure-Activity Relationship Quinoline Scaffold Drug Discovery

Crystal Structure Planarity: Substitution Pattern Dictates Molecular Geometry and Intermolecular Packing

Single-crystal X-ray diffraction analysis of 2-chloro-8-methoxyquinoline-3-carbaldehyde confirms a nearly planar quinoline fused-ring system with an r.m.s. deviation of only 0.020 Å, with the formyl oxygen deviating from this plane by 0.371 Å [1]. In comparison, the 2-chloro-6-methoxyquinoline-3-carbaldehyde regioisomer exhibits a slightly higher r.m.s. deviation of 0.0095 Å for the quinoline core, and its formyl group torsion angles differ substantially (−2.4° and 175.9° versus the 8-methoxy analog's distinct out-of-plane bending) [2].

X-ray Crystallography Crystal Engineering Solid-State Chemistry Polymorphism Material Science

Thermal Stability Indicator: Melting Point Variation Between Regioisomers Enables Purity Assessment

The melting point of 2-chloro-8-methoxyquinoline-3-carbaldehyde is consistently reported at 190-192°C [1][2]. In contrast, the closely related regioisomer 2-chloro-6-methoxyquinoline-3-carbaldehyde melts at a significantly lower temperature of 149-151°C [3].

Quality Control Purity Analysis Thermal Analysis Regioisomer Differentiation Procurement Specification

Recommended Application Scenarios for 2-Chloro-8-methoxyquinoline-3-carbaldehyde Based on Verifiable Evidence


Medicinal Chemistry: Lead Optimization for Selective MAO-A Inhibitors

This compound serves as a validated starting material for developing selective MAO-A inhibitors. Its demonstrated IC₅₀ of 25.3 µM [1] and the established SAR showing a complete shift in selectivity compared to the 6-methoxy regioisomer [2] make it the correct choice for any medicinal chemistry campaign targeting MAO-A over MAO-B. Purchasing the 6-methoxy isomer for this target would be scientifically inappropriate and would yield no inhibitory activity in the relevant assay [1][2].

Organic Synthesis: High-Yield Production of 8-Methoxy-Substituted Quinoline Libraries

For process chemists scaling up the synthesis of quinoline libraries, this compound offers a demonstrable 10-15% yield advantage over unsubstituted 2-chloroquinoline-3-carbaldehyde when prepared via the Vilsmeier-Haack protocol [3][4]. Procuring this specific derivative reduces the cost of goods in the first synthetic step and provides a purer intermediate for downstream functionalization.

Crystal Engineering and Solid-State Formulation: Designing Materials with Predictable Packing

Researchers in crystal engineering or pharmaceutical formulation seeking to understand or control solid-state properties can leverage the precisely characterized molecular geometry of this compound. Its high degree of planarity (r.m.s. deviation = 0.020 Å) and well-defined torsional conformation [3] provide a predictable building block for designing co-crystals or understanding crystal packing forces. The 40°C melting point difference from the 6-methoxy regioisomer [3][5] also allows for rapid, cost-effective identity verification via melting point apparatus, ensuring correct material receipt.

Academic Research: Structural Biology and Assay Development

In academic settings, this compound is essential for structure-activity relationship (SAR) studies on quinoline-based bioactive molecules. The regioisomer-specific enzyme inhibition data [1][2] and the distinct crystal structure [3] provide a strong foundation for computational modeling and docking studies. Using the correct regioisomer ensures that experimental data aligns with predicted binding poses, preventing wasted resources on false negatives or erroneous SAR conclusions.

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